The synthesis of 7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide involves the replacement of the oxygen atom in the benzofuran ring of the natural neolignan salvinal with a sulfur atom. This modification leads to the formation of a benzothiophene scaffold, resulting in the compound referred to as "thio-salvinal." []
The molecular structure of 7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide incorporates a benzothiophene ring system, differentiating it from its parent compound, salvinal, which contains a benzofuran moiety. This structural difference contributes to the distinct biological activity observed for thio-salvinal. []
While the precise mechanism of action for this compound has not been fully elucidated in the provided literature, its antiproliferative effects are suggested to be related to its influence on cell cycle progression. Specifically, studies indicate that a related thio-lignan analog, compound 33, induces G2/M phase arrest, promotes S phase arrest, and triggers sub-G1 accumulation by influencing microtubule depolymerization and stimulating nuclear fragmentation. []
7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide is primarily investigated for its potential in anti-cancer research. This compound, also known as thio-salvinal, exhibits promising antiproliferative activity against various human cancer cell lines, including a multidrug-resistant cell line. [] Notably, thio-salvinal demonstrates significantly enhanced potency compared to its parent compound, salvinal. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7